2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4,7-dimethoxyisoindoline-1,3-dione
Description
This compound features an isoindoline-1,3-dione core substituted with 4,7-dimethoxy groups and a 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl side chain. The maleimide (2,5-dioxopyrrole) moiety enables selective conjugation with thiol groups, making it valuable in bioconjugation applications, such as antibody-drug conjugates (ADCs) or protein labeling .
Properties
CAS No. |
160291-60-1 |
|---|---|
Molecular Formula |
C16H14N2O6 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
2-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4,7-dimethoxyisoindole-1,3-dione |
InChI |
InChI=1S/C16H14N2O6/c1-23-9-3-4-10(24-2)14-13(9)15(21)18(16(14)22)8-7-17-11(19)5-6-12(17)20/h3-6H,7-8H2,1-2H3 |
InChI Key |
PLOHPNCILFRALR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)C(=O)N(C2=O)CCN3C(=O)C=CC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4,7-dimethoxyisoindoline-1,3-dione typically involves multiple steps. One common approach is the reaction of maleimide derivatives with isoindoline-dione precursors under controlled conditions. The reaction often requires the use of organic solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4,7-dimethoxyisoindoline-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4,7-dimethoxyisoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4,7-dimethoxyisoindoline-1,3-dione involves its interaction with specific molecular targets. The maleimide group in the compound reacts with thiol groups in proteins, forming covalent bonds. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Research Findings
Reactivity : The target compound’s maleimide group offers faster thiol conjugation kinetics compared to hydrazone-based systems (e.g., 17a–c), which require acidic pH for activation .
Solubility: The 4,7-dimethoxy groups likely improve aqueous solubility over non-polar analogues like Compound 16, enhancing bioavailability .
Stability : Maleimide-thiol adducts are more stable than hydrazone linkages, reducing off-target release in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
